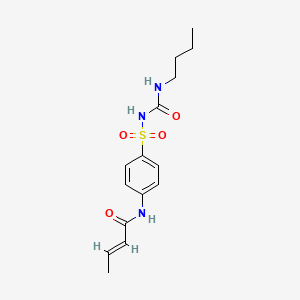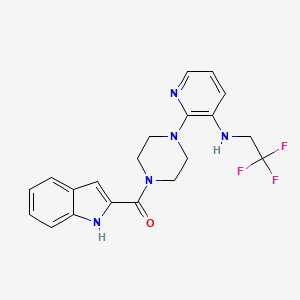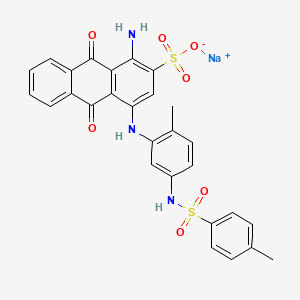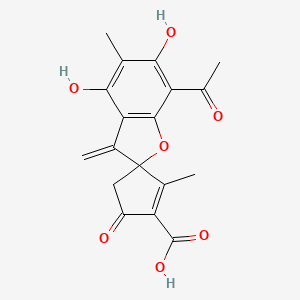
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3'-cyclopentane)-10-ene-10-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid is a complex organic compound with a unique spirocyclic structure. Compounds with such intricate structures often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid likely involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Typical synthetic routes may include:
Formation of the Spirocyclic Core: This step might involve a cyclization reaction, where a linear precursor undergoes intramolecular reactions to form the spirocyclic structure.
Functional Group Introduction:
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential therapeutic properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and thereby affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures.
Polyfunctional Compounds: Compounds with multiple functional groups like hydroxy, acetyl, and carboxylic acid groups.
Uniqueness
The uniqueness of 7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties.
Properties
CAS No. |
546-30-5 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
7-acetyl-4,6-dihydroxy-2',5-dimethyl-3-methylidene-5'-oxospiro[1-benzofuran-2,3'-cyclopentene]-1'-carboxylic acid |
InChI |
InChI=1S/C18H16O7/c1-6-14(21)12-8(3)18(5-10(20)11(7(18)2)17(23)24)25-16(12)13(9(4)19)15(6)22/h21-22H,3,5H2,1-2,4H3,(H,23,24) |
InChI Key |
JNLCDXSLOIQRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)C(=O)C)OC3(C2=C)CC(=O)C(=C3C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



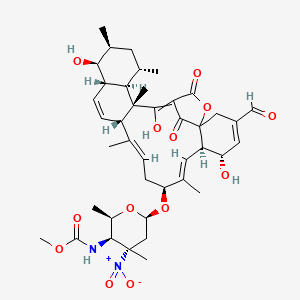
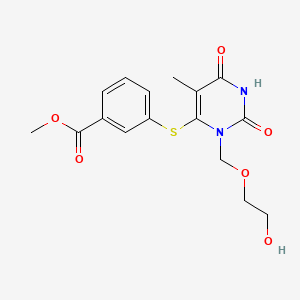
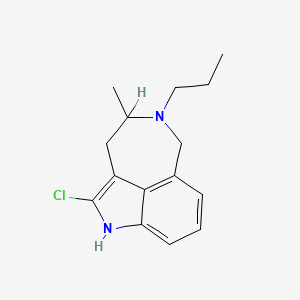
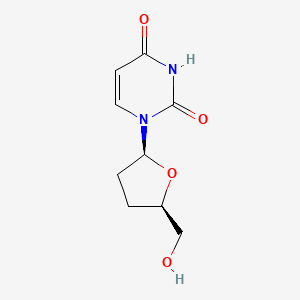
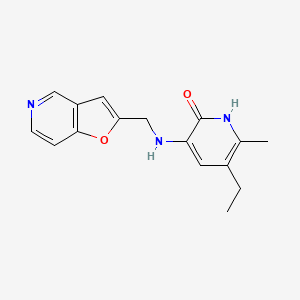

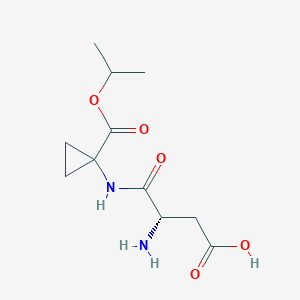
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
